2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The structure of the compound is confirmed by spectroscopic methods . The structure–activity relationships of a library of thirty 7H -Pyrrolo [2,3- d ]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are confirmed by IR, NMR, Mass and elemental analysis study .Scientific Research Applications
Synthesis and Medicinal Chemistry
The pyrazole moiety, a key component in many biologically active compounds, plays a significant role in medicinal chemistry. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral effects. The success of pyrazole derivatives as COX-2 inhibitors highlights the importance of such heterocycles in drug discovery. Synthetic approaches to these compounds involve condensation followed by cyclization, offering pathways to integrate pyrazole with various heterocyclic systems, thus extending the categories of potential therapeutic agents (Dar & Shamsuzzaman, 2015).
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown significant importance in synthesizing pyranopyrimidine derivatives, which serve as key precursors for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. These compounds are synthesized through one-pot multicomponent reactions, utilizing various hybrid catalysts, which opens up new avenues for the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The incorporation of pyrazolo[3,4-d]pyrimidine and similar heterocyclic compounds into π-extended conjugated systems has shown great promise in the creation of novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, indicating the versatility of these compounds beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental and Ecological Impact
Studies on chlorophenols, structurally related to 3-chlorophenyl groups, have shown their significance as precursors of dioxins in chemical and thermal processes, including municipal solid waste incineration. Understanding the formation and impact of these compounds can inform environmental policies and waste management strategies to mitigate their ecological footprint (Peng et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to downstream effects .
Pharmacokinetics
A similar compound demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Similar compounds have shown various effects, such as inhibition of tumor growth in a breast cancer xenograft model .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Future Directions
The potential of pyrimidine derivatives is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-16-7-4-8-17(11-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-12,14H,9-10,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFKDMAURZOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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